4,4'-(9h-Carbazole-3,6-diyl)dianiline
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Overview
Description
4,4’-(9H-Carbazole-3,6-diyl)dianiline is an organic compound with the molecular formula C24H19N3. It is a solid at room temperature, typically appearing as white to light yellow crystals. This compound is known for its unique carbazole structure, which imparts specific electronic and optical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dianiline typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve high temperatures and the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution[][3].
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can have different electronic and optical properties depending on the nature of the substituents[3][3].
Scientific Research Applications
4,4’-(9H-Carbazole-3,6-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use in drug development, particularly for its potential as a pharmacophore.
Mechanism of Action
The mechanism by which 4,4’-(9H-Carbazole-3,6-diyl)dianiline exerts its effects is primarily through its interaction with electronic and molecular pathways. Its carbazole core allows it to participate in π-π stacking interactions, which are crucial for its role in optoelectronic devices. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for targeting different molecular pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 9-(4-Formylphenyl)-9H-carbazole-3,6-dicarbaldehyde [6][6]
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dianiline stands out due to its specific electronic properties and stability, which make it particularly suitable for use in optoelectronic applications. Its ability to form stable films and its high thermal stability are advantages over some similar compounds[6][6].
Properties
Molecular Formula |
C24H19N3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[6-(4-aminophenyl)-9H-carbazol-3-yl]aniline |
InChI |
InChI=1S/C24H19N3/c25-19-7-1-15(2-8-19)17-5-11-23-21(13-17)22-14-18(6-12-24(22)27-23)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI Key |
DMWLNZWFRRFYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)N)N |
Origin of Product |
United States |
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